4,5-Dihydrofuran-2-carboxylic acid

Description

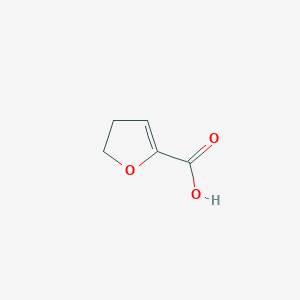

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydrofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h2H,1,3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTOEHBFQROATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871233 | |

| Record name | 4,5-Dihydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444777-27-9 | |

| Record name | 4,5-Dihydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydrofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Transformations of 4,5 Dihydrofuran 2 Carboxylic Acid

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involving dihydrofuran structures are a powerful tool in organic synthesis for constructing complex polycyclic systems. While specific examples detailing the intramolecular cyclization of 4,5-dihydrofuran-2-carboxylic acid itself are not prevalent in the reviewed literature, related transformations in similar dihydrofuran systems highlight the potential pathways. For instance, the C-vinylation–O-allylation of cyclic ketones followed by ring-closing metathesis (RCM) can generate spiro-fused dihydrofurans. rsc.org Subsequent allylic oxidation of these dihydrofurans can lead to the formation of furanones, which can then undergo oxa-Michael addition to create tricyclic systems containing a furo[3,2-b]furanone motif. rsc.org

Another relevant strategy involves the tandem ring-opening/ring-closing metathesis of cyclic olefins, which can produce bicyclic molecules. researchgate.net The reactivity in these cases is often dependent on the ring strain of the substrate. researchgate.net Furthermore, the synthesis of the C'D'E' ring system of maitotoxin (B1166249) utilized a strategy involving a furan-based approach with an Achmatowicz reaction, which is an oxidative rearrangement of a furan (B31954) ring that can lead to dihydropyranones, showcasing the utility of furan derivatives in complex cyclizations. elsevierpure.com In some cases, intramolecular cyclization can be facilitated by the activation of a carboxylic acid. For example, treatment of a carboxylic acid with N-iodosuccinimide (NIS) can induce cyclization, although in one studied case with a related compound, this led to a complex mixture. mdpi.com

Carboxylation Reactions and Carbon Dioxide Incorporation

Carboxylation, the introduction of a carboxyl group, is a key reaction for increasing molecular complexity and is particularly relevant in the context of utilizing carbon dioxide (CO₂) as a C1 feedstock. nih.gov For furan-based carboxylic acids, carboxylation can lead to the formation of valuable dicarboxylic acids. A notable example is the synthesis of furan-2,5-dicarboxylic acid (FDCA) from furan-2-carboxylic acid. researchgate.netarkat-usa.org This transformation can be achieved by reacting furan-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the introduction of carbon dioxide as an electrophile. researchgate.netarkat-usa.org This regioselective reaction has been reported to yield FDCA in good purity. researchgate.netarkat-usa.org

Electrochemical methods also offer a promising route for carboxylation. An integrated electrochemical-chemical approach has been developed for synthesizing CO₂-inserted FDCA from a furfural (B47365) derivative. acs.org This process involves the electrochemical carboxylation of a brominated furan derivative at the cathode, where the bromine atom is replaced by a carboxyl group derived from CO₂. acs.org This is followed by a chemical modification to yield the final FDCA ester. acs.org

Enzymatic carboxylation presents a green alternative. The enzyme HmfF has been shown to catalyze the carboxylation of 2-furoic acid to produce FDCA under ambient conditions, although this process may require elevated CO₂ pressure or the presence of bicarbonate to achieve significant yields. acs.org Mechanistic proposals for this enzymatic reaction involve either a cycloaddition or the formation of an oxonium ion intermediate. acs.org

The table below summarizes different approaches for the carboxylation of furan-2-carboxylic acid and its derivatives.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Furan-2-carboxylic acid | 1. LDA, THF, -78 °C; 2. CO₂ | Furan-2,5-dicarboxylic acid | 73% | researchgate.netarkat-usa.org |

| Methyl 5-bromo-2-furancarboxylate | Electrochemical carboxylation, Mg anode, graphite (B72142) cathode, CO₂ | Dimethyl furan-2,5-dicarboxylate | - | acs.org |

| 2-Furoic acid | HmfF enzyme, KHCO₃, 50 °C | Furan-2,5-dicarboxylic acid | ~2 mM | acs.org |

| 2-Furoic acid | HmfF enzyme, 32 bar CO₂, 50 °C | Furan-2,5-dicarboxylic acid | ~150 µM | acs.org |

Halogenation and Halogen Exchange Reactions

Halogenation reactions, which introduce halogen atoms into a molecule, are fundamental transformations in organic synthesis. mt.com For carboxylic acids, decarboxylative halogenation is a key process where the carboxylic acid group is replaced by a halogen. acs.orgnih.govresearchgate.net This reaction often proceeds via the cleavage of the carbon-carbon bond adjacent to the carboxyl group, with the liberation of carbon dioxide. acs.orgnih.gov Different methods exist, including the Hunsdiecker reaction, which typically uses silver salts of carboxylic acids, and modifications like the Cristol-Firth modification using mercuric oxide and the halogen. acs.org

These reactions can be applied to a wide range of substrates, including aromatic and heteroaromatic carboxylic acids, to produce the corresponding aryl and heteroaryl halides. acs.org This is particularly useful for obtaining regioisomers that are not easily accessible through direct electrophilic aromatic halogenation. acs.org

Halogen exchange reactions, on the other hand, involve the replacement of one halogen atom with another. nih.gov These are often mediated by metal complexes, with nickel-based catalysts being effective for the conversion of aryl iodides to aryl bromides. nih.gov Palladium complexes have also been explored for these transformations. nih.gov Such reactions are valuable for modifying the reactivity of aryl and vinyl halides in subsequent cross-coupling reactions. nih.gov While specific examples for this compound are not detailed, the general principles of these reactions would apply, allowing for the potential synthesis of halogenated dihydrofuran derivatives.

Disproportionation Reactions of Furan Carboxylic Acids

Disproportionation reactions involve the transformation of a single substrate into two or more dissimilar products. In the context of furan carboxylic acids, the Henkel reaction is a notable example, where salts of aromatic carboxylic acids are rearranged to form dicarboxylic acids and a non-carboxylated aromatic compound. rsc.orgrsc.org

Specifically, potassium 2-furoate, when heated at high temperatures (e.g., 260 °C) in the presence of a Lewis acid catalyst such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂), undergoes disproportionation to yield furan and furan-dicarboxylic acids. rsc.orgrsc.org The primary product is typically furan-2,5-dicarboxylic acid (2,5-FDCA), but furan-2,4-dicarboxylic acid (2,4-FDCA) can also be formed as a byproduct. rsc.orgrsc.org Research has indicated that these two isomers are formed through separate reaction pathways, and the selectivity towards each can be influenced by the choice of catalyst. rsc.orgrsc.org Another variation of this is the Cannizzaro disproportionation reaction of furfural in an aqueous sodium hydroxide (B78521) solution, which can be used to produce furan-2-carboxylic acid. nih.gov

The table below presents data on the Henkel disproportionation of potassium 2-furoate.

| Catalyst | Temperature (°C) | Conversion of K-2F (%) | Selectivity to 2,5-FDCA (%) | Reference |

| ZnCl₂ | - | 61 | 86 | rsc.org |

Oxidation Reactions within the Dihydrofuran Ring System and Precursors

The dihydrofuran ring is susceptible to oxidation, which can lead to the formation of various functionalized products. The oxidation of 2,5-dihydrofurans can be achieved using reagents like osmium tetroxide to yield diols. acs.org Cobalt catalysts have been employed in enantioselective ring-opening reactions of 2,5-dihydrofurans, which proceed through a proposed [2+2]-cycloaddition pathway followed by β-O elimination. nih.gov

In the context of synthesizing more complex molecules, the oxidation of a fused dihydrofuran can be a key step. For example, oxidation of a spiro-fused dihydrofuran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate a furan motif. rsc.org Similarly, allylic oxidation of a dihydrofuran can produce a furanone, which can then participate in further reactions. rsc.org

The oxidation of precursors is also a critical strategy. For instance, furan-2-carboxylic acid can be synthesized through the oxidation of furfuryl alcohol or furfural. nih.gov The synthesis of 2,5-furandicarboxylic acid (FDCA) often involves the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com This multi-step oxidation proceeds through intermediates such as 2,5-diformylfuran (DFF) and 5-hydroxymethylfuran-2-carboxylic acid (HMFCA). mdpi.com

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can readily undergo esterification and amidation reactions to form the corresponding esters and amides. These are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org Various catalysts can be employed, including Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) and Lewis acids. organic-chemistry.org The use of dehydrating agents or azeotropic removal of water can drive the reaction to completion. organic-chemistry.org

Amidation involves the reaction of the carboxylic acid with an amine. rsc.orgresearchgate.netmdpi.com This reaction often requires the activation of the carboxylic acid to form a more reactive intermediate. Common activating agents include carbodiimides, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), and uronium-based coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). mdpi.comresearchgate.net For instance, 5-nitrofuran-2-carboxylic acid can be activated with CDI before reacting with an amine to form the corresponding amide. mdpi.com Similarly, regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using TBTU. researchgate.net Recent developments have also explored the use of electrophilic activators like 2,2,2-trifluoroethyl(mesityl)iodonium triflate for amide activation under mild conditions, allowing for subsequent conversion to esters. acs.org

The table below provides examples of reagents used for esterification and amidation of carboxylic acids.

| Reaction | Reagent/Catalyst | Conditions | Product | Reference |

| Esterification | p-Dodecylbenzenesulfonic acid (DBSA) | In water | Ester | organic-chemistry.org |

| Esterification | Sulfuryl fluoride (B91410) (SO₂F₂) | Room temperature | Ester | organic-chemistry.org |

| Amidation | 1,1'-Carbonyldiimidazole (CDI) | Room temperature to reflux | Amide | mdpi.com |

| Amidation | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) | Dilute solution, gradual addition | Monoamide | researchgate.net |

| Amide to Ester | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | Mild conditions | Ester | acs.org |

Rearrangement Reactions within Dihydrofuran Structures

Rearrangement reactions can significantly alter the carbon skeleton of dihydrofuran derivatives, leading to the formation of new cyclic or acyclic structures. Reactions involving carbocation intermediates are often accompanied by rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. masterorganicchemistry.com

A notable rearrangement involving dihydrofurans is the Claisen rearrangement. For example, the reaction of trans-2-butene-1,4-amino alcohols with alkynes, catalyzed by gold, can proceed through a cascade involving a Claisen rearrangement of an intermediate allyl vinyl ether, leading to functionalized dihydrofuran products. organic-chemistry.org However, not all dihydrofuran systems readily undergo this rearrangement. For instance, a synthesized chiral dihydrofuran was found to be resistant to both thermally promoted and Lewis-acid-promoted Claisen rearrangement. acs.org

Ring-rearrangement metathesis (RRM) is another powerful tool for transforming dihydrofurans. researchgate.net This domino process involves the reaction of an endocyclic double bond of the dihydrofuran with an exocyclic alkene, leading to the construction of more complex molecular architectures. researchgate.net The study of rearrangements of substituted dihydropyrans and dihydrofurans with appended olefins has shown that the resulting products can resemble polyunsaturated saccharides, highlighting the synthetic utility of these reactions. researchgate.net

Structural Diversification and Synthesis of 4,5 Dihydrofuran 2 Carboxylic Acid Derivatives

Furan (B31954) Ring Substitutions and Modifications

The chemical reactivity of the 4,5-dihydrofuran ring allows for a variety of substitutions and modifications, which can be used to tune the molecule's steric and electronic properties. While direct substitution on a pre-formed 4,5-dihydrofuran-2-carboxylic acid can be challenging, numerous methods exist for constructing the ring with desired substituents already in place.

One prominent method involves the oxidative [3+2] cycloaddition of 1,3-dicarbonyl compounds with alkenes. For instance, multi-substituted 4,5-dihydrofuran derivatives have been regioselectively synthesized through the reaction of an α-carbo radical, generated from the oxidation of 1,3-dicarbonyl compounds by manganese(III) acetate, with alkenes like (S)-limonene. This approach allows for the incorporation of various substituents depending on the choice of the starting dicarbonyl compound and alkene.

Another powerful strategy for modifying the dihydrofuran scaffold is through transition metal-catalyzed cross-coupling reactions. The Heck reaction, for example, can be used to introduce aryl groups onto the dihydrofuran ring. A palladium-catalyzed regioselective Heck reaction of 2,3-dihydrofuran (B140613) with diaryliodonium salts and aryl iodides has been shown to afford 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively. While the substrate is an isomer, the principle demonstrates the utility of such methods for functionalizing the dihydrofuran core.

Furthermore, multi-component cascade reactions provide an efficient route to highly substituted dihydrofurans. A microwave-assisted, three-component triple cascade reaction between a pyridinium (B92312) ylide, a phenacyl nitrile, and an aldehyde exemplifies this, producing fully substituted dihydrofurans with high chemical yields.

Table 1: Selected Methods for Dihydrofuran Ring Substitution

| Method | Reactants | Catalyst/Reagent | Type of Substitution | Ref |

|---|---|---|---|---|

| Oxidative [3+2] Cycloaddition | 1,3-Dicarbonyl Compounds + Alkenes | Mn(OAc)₃ | Multiple Alkyl/Aryl Substituents | |

| Heck Reaction | 2,3-Dihydrofuran + Aryl Halides | Palladium Complex | Aryl Substitution | |

| Cascade Reaction | Pyridinium Ylide + Phenacyl Nitrile + Aldehyde | Microwave Irradiation | Multiple Substituents | |

| Phosphonylation | Triethyl phosphite | Heat | Phosphonyl group at C3 |

Modifications are not limited to substitution. The dihydrofuran ring itself can undergo further transformations. For example, catalytic hydrogenation of the double bond can yield the corresponding fully saturated tetrahydrofuran (B95107) derivatives, a common substructure in a vast array of natural products. Conversely, dehydrogenation can form the aromatic furan ring, though this can be challenging and lead to secondary reactions.

Carboxylic Acid Functional Group Derivatization

The carboxylic acid group at the C2 position is a versatile handle for a wide array of chemical transformations, significantly enhancing the structural diversity of 4,5-dihydrofuran derivatives. Standard organic chemistry reactions can be applied to convert the carboxylic acid into other important functional groups.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental derivatization. This is typically achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, in the synthesis of related furan derivatives, methyl esters have been prepared to improve solubility and facilitate crystallization.

Amide Formation: Amides are another crucial class of derivatives, often formed by reacting the carboxylic acid with an amine. This reaction usually requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The synthesis of novel amidoxime (B1450833) derivatives bearing a 4,5-dihydrofuran scaffold highlights the formation of amide-like linkages as a key diversification strategy.

Reduction: The carboxylic acid can be reduced to a primary alcohol (a hydroxymethyl group). This transformation adds a new point for further functionalization and is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed entirely. For example, the decarboxylation of a protected paromomycin (B158545) derivative containing a furan-carboxylic acid moiety was a key step in generating a des(hydroxymethyl) analogue.

Table 2: Common Derivatizations of the Carboxylic Acid Group

| Derivative | Functional Group | Typical Reagents |

|---|---|---|

| Ester | -COOR | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) |

| Amide | -CONR₂ | Amine (R₂NH), Coupling Agent (e.g., EDC, DCC) |

| Acyl Halide | -COX | Thionyl Chloride (SOCl₂), Oxalyl Chloride |

| Primary Alcohol | -CH₂OH | Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃) |

| Anhydride | -CO-O-CO-R | Acyl Halide, Dehydrating Agent |

These derivatizations are critical for modulating the physicochemical properties of the parent molecule, such as its polarity, hydrogen bonding capability, and chemical reactivity, which is essential in fields like medicinal chemistry and materials science.

Synthesis and Stereochemical Aspects of Chiral Dihydrofuran Derivatives

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity. The synthesis of chiral 4,5-dihydrofuran derivatives can be approached through several stereoselective strategies.

One major approach is asymmetric catalysis , where a chiral catalyst directs the formation of one enantiomer over the other from achiral or racemic starting materials.

Asymmetric Cycloadditions: [3+2] cycloaddition reactions are powerful for building the dihydrofuran ring with controlled stereochemistry. For example, an iridium-catalyzed asymmetric deoxygenative [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes has been developed to produce highly enantioenriched tetrahydrofurans. While this yields a saturated ring, similar principles can be adapted for dihydrofuran synthesis. A cascade reaction involving cyano elimination and isomerization has been shown to convert such cycloadducts into chiral dihydrofurans.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can catalyze the enantioselective formation of dihydrofurans. For instance, an organocatalytic Cloke-Wilson rearrangement of cyclopropyl (B3062369) ketones using a chiral phosphoric acid as the catalyst can produce chiral dihydrofurans with high enantioselectivity.

Another key strategy is chiral pool synthesis , which utilizes readily available, inexpensive chiral molecules from nature as starting materials. For example, enantiopure dihydrofuran derivatives can be synthesized from natural products like L-ascorbic acid or tartaric acid. These starting materials contain pre-existing stereocenters that are incorporated into the final product, defining its absolute stereochemistry. A bioinspired stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from unprotected chiral 1,4-diarylbutane-1,4-diols demonstrates how the inherent stereochemistry of a substrate can control the cyclization outcome with high stereoselectivity.

The stereochemical aspect of these syntheses is critical. Reactions are often designed to be diastereoselective , favoring one diastereomer over others, and enantioselective , favoring one enantiomer. For example, a regio- and diastereoselective skeletal metamorphosis of cyclopropyl ketones has been developed for the precision synthesis of 2,3,4,5-tetraaryl-2,3-dihydrofurans. Subsequent stereoselective reduction of the double bond can then lead to specific diastereomers of the corresponding tetrahydrofuran.

Table 3: Strategies for Asymmetric Synthesis of Dihydrofuran Scaffolds

| Strategy | Method | Catalyst/Starting Material | Stereochemical Control | Ref |

|---|---|---|---|---|

| Asymmetric Catalysis | Iridium-Catalyzed [3+2] Cycloaddition | Chiral Iridium Complex | High Enantioselectivity | |

| Asymmetric Catalysis | Organocatalytic Rearrangement | Chiral Phosphoric Acid | High Enantioselectivity | |

| Chiral Pool Synthesis | Transformation of Natural Products | L-Ascorbic Acid, Tartaric Acid | Pre-defined Absolute Stereochemistry | |

| Substrate Control | Stereoselective Cyclization | Chiral 1,4-Diarylbutane-1,4-diols | High Diastereoselectivity |

The choice of strategy depends on the desired substitution pattern and the availability of starting materials. The development of these methods is crucial for accessing structurally complex and stereochemically pure dihydrofuran derivatives for further study.

Formation of Bicyclic and Polycyclic Dihydrofuran Systems

Building upon the dihydrofuran core, the formation of bicyclic and polycyclic systems introduces greater structural complexity and rigidity, often leading to unique biological activities. Several synthetic strategies can be employed to fuse or bridge an additional ring to the this compound framework.

Ring-Closing Metathesis (RCM): RCM is an exceptionally powerful tool for forming cyclic structures. A dihydrofuran derivative bearing a pendant alkene chain can undergo intramolecular RCM to form a new ring fused to the dihydrofuran core. This has been widely used to create a variety of bicyclic ethers. For example, RCM of an ether derived from O-allylation of a benzylic alcohol was a key step in synthesizing the 2-substituted-2,5-dihydrofuran natural product, (−)-gloeosporiol. This demonstrates the feasibility of constructing fused systems by installing an appropriate diene precursor onto the dihydrofuran scaffold.

Intramolecular Cycloadditions: Diels-Alder reactions or other pericyclic reactions can be employed where the double bond of the dihydrofuran ring acts as the dienophile or dipolarophile. If the carboxylic acid group (or a derivative) is tethered to a diene, an intramolecular Diels-Alder reaction could forge a bicyclic system containing the dihydrofuran moiety.

Cascade Reactions: Complex polycyclic systems can be assembled in a single pot through elegant cascade reactions. For instance, the reaction of mixed cyclic β-dicarbonyl compounds with aldehydes and cyanogen (B1215507) bromide can lead to the selective formation of spiro dihydrofurans, where two rings share a single carbon atom. Furthermore, oxidative [3+2] cycloadditions of 1,3-dicarbonyl compounds with certain monoterpenes have been shown to yield complex spiro{benzofuran-2,2′-bicyclo[2.2.1]heptan}-4(5H)-one derivatives, showcasing the potential to build intricate polycyclic architectures from dihydrofuran precursors.

Annulation Reactions: Annulation, the formation of a new ring onto an existing one, is another key strategy. A notable example is the synthesis of tetrahydrobenzofuran-4(5H)-one derivatives from the reaction of isoprene (B109036) and myrcene (B1677589) with 1,3-dicarbonyl compounds. This effectively creates a cyclohexenone ring fused to a dihydrofuran ring, resulting in a bicyclic system.

Table 4: Methods for Forming Bicyclic/Polycyclic Dihydrofuran Systems

| Method | Description | Example Product Type | Ref |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a dihydrofuran bearing a diene side chain. | Fused bicyclic ethers | |

| [3+2] Cycloaddition | Oxidative cycloaddition of dicarbonyls with cyclic alkenes. | Spiro-bicyclic systems | |

| Annulation | Reaction of dienes with dicarbonyl compounds to form a fused ring. | Tetrahydrobenzofuranones | |

| Cascade Reaction | One-pot reaction forming multiple rings. | Spiro dihydrofurans |

These advanced synthetic methods provide access to a rich diversity of complex molecules based on the this compound scaffold, enabling further exploration in materials science and drug discovery.

Advanced Applications in Contemporary Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Molecule Assembly

While direct applications of 4,5-dihydrofuran-2-carboxylic acid in the assembly of complex molecules are not extensively documented in publicly available research, the reactivity of similar furan-based carboxylic acids provides strong evidence for its potential as a versatile building block. For instance, iridium-catalyzed asymmetric formal [3 + 2] cycloaddition reactions between carboxylic acids and vinylcyclopropanes have been developed to produce highly enantioenriched tetrahydrofurans. acs.orgacs.org This methodology, which leverages the in situ formation of mixed anhydrides to control the reactivity of the carboxylic acid, demonstrates a powerful strategy for constructing complex heterocyclic structures. acs.orgacs.org The compatibility of such reactions with a wide range of functional groups suggests that this compound could be a viable substrate for similar transformations, leading to novel and structurally diverse molecules. acs.org

The synthesis of quinoline (B57606) carboxylic acids, which are important pharmacophores, often involves multi-step sequences where functionalized carboxylic acids are key intermediates. nih.gov These synthetic routes highlight the importance of carboxylic acid-containing building blocks in the construction of complex bioactive molecules. nih.gov

Precursor in Natural Product Synthesis and Analogues

The furan (B31954) ring is a common motif in a variety of natural products, although derivatives at the same oxidation level as furan-2,5-dicarboxylic acid (FDCA) are reportedly not found in nature. nih.gov However, other oxidized furan derivatives, such as 5-(hydroxymethyl)furan-2-carboxylic acid, are known natural products. nih.gov The structural similarity of this compound to these naturally occurring compounds suggests its potential as a precursor for the synthesis of natural product analogues. The development of synthetic routes to access these analogues is of significant interest for drug discovery and development, as it allows for the exploration of structure-activity relationships.

Role in Sustainable Polymer Chemistry and Materials Development

The development of bio-based polymers is a critical step towards a more sustainable chemical industry. Furan-based monomers, in particular, have garnered significant attention as renewable alternatives to petroleum-based feedstocks. nih.govrsc.orgresearchgate.net While much of the research has focused on 2,5-furandicarboxylic acid (FDCA), the principles and synthetic strategies are largely applicable to other furan-based carboxylic acids like this compound. nih.govmdpi.com

Bio-based polyesters derived from furan dicarboxylic acids are considered promising alternatives to conventional plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govresearchgate.netacs.org The synthesis of these polyesters can be achieved through several methods, including melt polymerization, solution esterification, and ring-opening polymerization. nih.gov The choice of synthetic route can influence the final properties of the polymer. nih.gov

The thermal properties of furan-based polyesters are a key area of investigation. For example, copolyesters synthesized from mixtures of 2,5- and 2,4-furandicarboxylic acid with various diols have been shown to exhibit a range of thermal behaviors, demonstrating the tunability of these materials. acs.org The incorporation of different diols allows for the modification of properties such as the glass transition temperature (Tg) and melting temperature (Tm). acs.org

Table 1: Thermal Properties of Furan-Based Copolyesters

| Diol | 2,4-FDCA Content (mol%) | Tg (°C) | Tm (°C) |

| Ethylene Glycol | 5 | 88 | 205 |

| Ethylene Glycol | 10 | 87 | 195 |

| Ethylene Glycol | 15 | 86 | 185 |

| 1,3-Propanediol | 5 | 58 | 145 |

| 1,3-Propanediol | 10 | 57 | 135 |

| 1,4-Butanediol | 5 | 35 | 160 |

| 1,4-Butanediol | 10 | 34 | 150 |

Data synthesized from research on 2,4- and 2,5-furandicarboxylic acid copolyesters. acs.org

Poly(ester amide)s (PEAs) are a class of polymers that combine the desirable properties of both polyesters and polyamides, such as biocompatibility and good thermal and mechanical properties. rsc.orgupc.edumdpi.comdntb.gov.ua The synthesis of PEAs from furan-based monomers has been explored through various methods, including the polycondensation of dimethyl 2,5-furandicarboxylate with diols and diamines, and the polyaddition of bis(2-oxazoline)s with dicarboxylic acids. rsc.org

One notable approach involves the synthesis of a bis(2-oxazoline) monomer derived from 2,5-furandicarboxylic acid, which is then polymerized with a dicarboxylic acid like sebacic acid to form a cross-linked poly(ester amide). rsc.org This reaction is of particular interest due to the potential for the amide groups within the furan moiety to participate in branching reactions, leading to faster curing times compared to analogous systems based on isophthalic acid. rsc.org

Table 2: Monomers Used in the Synthesis of Furan-Based Poly(ester amide)s

| Furan-Based Monomer | Co-monomer | Polymerization Method | Resulting Polymer |

| 2,5-Bis(4,5-dihydrooxazol-2-yl)furan | Sebacic Acid | Polyaddition | Cross-linked Poly(ester amide) |

| Dimethyl 2,5-furandicarboxylate | Aliphatic Diols/Diamines | Polycondensation | Linear Poly(ester amide) |

Information based on studies of 2,5-furandicarboxylic acid derivatives. rsc.orgrsc.org

Understanding the kinetics of polymerization is crucial for controlling the structure and properties of the resulting polymers. In the context of furan-based poly(ester amide)s, kinetic studies have revealed interesting aspects of their formation. For the polymerization of 2,5-bis(4,5-dihydrooxazol-2-yl)furan with sebacic acid, it was found that the branching reaction involving the furanic amide group occurs at a faster rate than in comparable aromatic systems. rsc.org This enhanced reactivity is attributed to intramolecular hydrogen bonding within the 2,5-furandicarboxamide moiety, which increases the nucleophilicity of the amide group. rsc.org

The rate of this branching reaction can be further accelerated by the addition of catalysts like triphenyl phosphite, leading to a significant reduction in curing times. rsc.org These kinetic insights are vital for the development of efficient and scalable processes for producing these novel bio-based thermosets. rsc.orgresearchgate.net

Computational and Spectroscopic Investigation of 4,5 Dihydrofuran 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the geometric and electronic nature of molecules. While specific DFT studies on 4,5-Dihydrofuran-2-carboxylic acid are not extensively available in the current literature, calculations on analogous furan (B31954) and thiophene (B33073) carboxylic acid derivatives have been performed, offering a predictive framework for its properties. princeton.edu

DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, which are crucial for understanding the molecule's stability and conformation. nih.gov Furthermore, these computational methods allow for the exploration of key electronic properties that govern the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. princeton.edulibretexts.org

Another significant electronic property that can be elucidated through DFT is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich regions (negative potential) that are susceptible to electrophilic attack and electron-poor regions (positive potential) that are prone to nucleophilic attack. princeton.edu This information is invaluable for predicting the regioselectivity of chemical reactions. For instance, in related furan compounds, the negative electrostatic potential has been used to understand the mechanistic aspects of electrophilic attack.

Table 1: Predicted Electronic Properties of Furan and Thiophene Carboxylic Acid Derivatives from DFT Studies

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles. | Essential for understanding the molecule's conformation and steric factors in reactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | Indicates the molecule's potential as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | Indicates the molecule's potential as an electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. | A smaller gap would suggest higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack, guiding the understanding of reaction mechanisms. |

Spectroscopic Characterization (NMR, MS) for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of organic molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two primary techniques that would be employed for the definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the dihydrofuran ring and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region of the spectrum (around 10-13 ppm) and is often broad. osi.lv The protons on the dihydrofuran ring would exhibit characteristic chemical shifts and coupling patterns (splittings) that would allow for their assignment to specific positions on the ring. princeton.edu

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is expected to appear at a characteristic downfield chemical shift (typically between 170 and 185 ppm). osi.lv The other carbon atoms of the dihydrofuran ring would have distinct signals based on their electronic environment.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) | 170 - 185 |

| Olefinic Proton (on C=C) | Varies based on substitution | Varies based on substitution |

| Methylene Protons (-CH₂-) | Varies based on proximity to oxygen and double bond | Varies based on proximity to oxygen and double bond |

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 115.03897 |

| [M+Na]⁺ | 137.02091 |

| [M-H]⁻ | 113.02441 |

| [M+NH₄]⁺ | 132.06551 |

Data sourced from PubChem. nih.gov

Single Crystal X-ray Diffraction Analysis of Related Structures

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself has not been reported, analysis of the crystal structures of related furan and dihydrofuran derivatives can offer valuable insights into its likely solid-state conformation and packing.

For instance, the crystal structure of 2,3-dihydrobenzo[b]furan-5-carboxylic acid reveals key structural parameters of a related dihydrofuran system fused to a benzene (B151609) ring. nih.gov Such studies on analogous molecules can help in predicting the planarity of the dihydrofuran ring, the orientation of the carboxylic acid group relative to the ring, and the nature of intermolecular hydrogen bonding interactions, which are typically observed for carboxylic acids in the solid state, often leading to the formation of dimers.

Molecular Modeling and Mechanistic Insights into Reaction Pathways

Molecular modeling techniques, including DFT calculations, are crucial for investigating the mechanisms of chemical reactions. These methods allow for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a deeper understanding of reaction kinetics and selectivity.

For this compound, several reaction pathways can be envisioned, including cycloaddition reactions and oxidation of the dihydrofuran ring.

Cycloaddition Reactions: Dihydrofurans can participate in cycloaddition reactions, such as [3+2] cycloadditions, which are valuable for the synthesis of more complex heterocyclic systems. acs.org Computational studies of these reactions can elucidate the nature of the transition states, determining whether the reaction proceeds through a concerted or stepwise mechanism, and can predict the stereochemical outcome of the reaction.

Oxidation to Furan: The dihydrofuran ring can be oxidized to the corresponding furan. The mechanism of this oxidation can be investigated using molecular modeling to identify the intermediates and transition states involved. researchgate.netbohrium.com Understanding the energetics of this process is important for controlling the reaction conditions to achieve the desired product.

By computationally modeling these and other potential reactions, it is possible to gain predictive insights into the chemical reactivity of this compound, guiding synthetic efforts and the exploration of its potential applications.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Dihydrofuran Functionalization

The selective functionalization of the dihydrofuran ring is a key area of research, aiming to introduce new chemical moieties and expand the molecular diversity accessible from 4,5-dihydrofuran-2-carboxylic acid. Current research efforts are increasingly focused on the development of sophisticated catalytic systems that offer high efficiency, selectivity, and sustainability.

Recent studies have highlighted the potential of various catalytic approaches for the transformation of furan (B31954) and dihydrofuran derivatives. For instance, the hydrogenation of furan carboxylic acids to their saturated tetrahydrofuran (B95107) counterparts has been achieved using chirally modified metal catalysts, such as palladium on alumina (B75360) (Pd/Al2O3) with cinchonidine (B190817) as a chiral modifier. acs.org While this demonstrates the feasibility of ring saturation, a significant challenge remains in achieving selective partial hydrogenation to yield this compound.

Furthermore, the functionalization of the dihydrofuran core itself is a topic of intense investigation. Transition metal-catalyzed cross-coupling reactions, such as the Heck arylation of 2,3-dihydrofuran (B140613) using palladium precursors, have been explored, yielding 2-aryl-2,3-dihydrofurans. acs.org Future research will likely focus on adapting these methods to this compound, requiring catalysts that can tolerate the carboxylic acid group and selectively target the C=C double bond or C-H bonds for functionalization. The development of iridium-catalyzed asymmetric C-H functionalization of dihydrofurans represents a promising frontier, offering the potential for direct and enantioselective introduction of functional groups. researchgate.net

Biocatalysis also presents a green and highly selective alternative. acs.org Enoate reductases have shown promise in the selective reduction of α,β-unsaturated double bonds in cyclic compounds, which could be a viable strategy for the synthesis of this compound from an appropriate unsaturated precursor. acs.org The exploration of novel enzymes and the engineering of existing ones will be crucial in developing biocatalytic routes for the functionalization of the dihydrofuran ring. acs.orgnih.gov

Future catalytic systems will likely involve:

Multimetallic Catalysts: Combining different metals to achieve synergistic effects for selective transformations.

Photocatalysis: Utilizing light to drive chemical reactions under mild conditions, as demonstrated in recent studies on 4CzIPN-mediated functionalizations. rsc.org

Organocatalysis: Employing small organic molecules as catalysts to avoid metal contamination and promote green chemistry principles.

| Catalyst Type | Potential Application in Dihydrofuran Functionalization | Key Research Focus |

| Modified Palladium | Selective hydrogenation and cross-coupling reactions. | Achieving partial hydrogenation and tolerance to carboxylic acid groups. |

| Iridium Complexes | Asymmetric C-H functionalization. | Direct and enantioselective introduction of various substituents. |

| Enoate Reductases | Selective reduction of C=C double bonds. | Application in the synthesis of the dihydrofuran ring from unsaturated precursors. |

| Photocatalysts | Light-driven C-C and C-X bond formation. | Development of visible-light-active catalysts for mild functionalization. |

Integration into Flow Chemistry Methodologies for Scalable Production

The transition from batch to continuous flow manufacturing is a critical step for the industrial-scale production of this compound. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. nih.govrsc.org

The synthesis of dihydrofuran derivatives has been explored in flow systems, often involving catalytic processes. For instance, the continuous flow hydrogenation of furfural (B47365), a related furan compound, has been successfully demonstrated using catalysts like Pd/C. mdpi.com This suggests that similar continuous hydrogenation processes could be developed for the production of this compound from furan-2-carboxylic acid. A key challenge will be the optimization of catalyst stability and activity under continuous operation to prevent deactivation and ensure consistent product quality.

Furthermore, gas-liquid flow reactors, such as tube-in-tube systems, have been effectively used for the carboxylation of various substrates using CO2. uni.lu This technology could be adapted for the synthesis of this compound from a suitable dihydrofuran precursor. The efficient mixing and high interfacial area in such reactors can significantly enhance the reaction rates of gas-liquid reactions. uni.lu

The scalability of flow processes is a significant advantage. Once a reaction is optimized on a lab-scale flow reactor, production can be increased by either running the system for longer periods or by "numbering up" – using multiple reactors in parallel. rsc.org This modular approach allows for flexible and on-demand production.

Future research in this area will likely concentrate on:

Catalyst Immobilization: Developing robust methods to immobilize catalysts within flow reactors to facilitate easy separation and reuse.

Multi-step Continuous Synthesis: Integrating several reaction steps into a single, continuous process to streamline the synthesis of this compound and its derivatives.

In-line Analysis and Automation: Implementing real-time monitoring and automated control systems to ensure process stability and optimize reaction conditions. nih.gov

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is paramount in the development of sustainable synthetic methods for this compound. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org

A key aspect of green chemistry is atom economy , which seeks to maximize the incorporation of all reactant atoms into the final product. rsc.org Synthetic routes with high atom economy, such as addition and cycloaddition reactions, are preferable to substitution or elimination reactions that generate stoichiometric byproducts. The iridium-catalyzed asymmetric deoxygenative formal [3 + 2] cycloaddition of carboxylic acids and vinylcyclopropanes to form tetrahydrofurans is an example of a highly atom-economical reaction that could potentially be adapted for dihydrofuran synthesis. acs.org

The use of safer solvents and auxiliaries is another crucial principle. nih.govacs.org Research is ongoing to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. For example, the synthesis of diisocyanates containing a furan ring has been achieved using more environmentally friendly pathways. wikipedia.org Biocatalytic processes, which are typically performed in aqueous media under mild conditions, are inherently greener than many traditional chemical syntheses. acs.orgfrontiersin.org

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher selectivity and under less harsh conditions, thereby reducing energy consumption and waste generation. rsc.org The development of recyclable catalysts, such as the recoverable homogeneous Shvo's catalyst used in the transfer hydrogenation of furfural, is a key objective. rsc.org

Future directions for greener synthesis of this compound will involve:

Biomass-derived Feedstocks: Utilizing renewable starting materials, such as furfural or other furan derivatives obtained from lignocellulosic biomass, to reduce reliance on fossil fuels. nih.govmdpi.com

Energy Efficiency: Employing catalytic processes that operate at lower temperatures and pressures, or utilizing alternative energy sources like microwaves or ultrasound.

Waste Valorization: Developing methods to convert any byproducts into valuable co-products, moving towards a zero-waste manufacturing process.

Design of Advanced Materials with Tunable Properties from Dihydrofuran Scaffolds

The unique structural features of the this compound scaffold make it an attractive building block for the design of advanced materials with tailored properties. The combination of a partially saturated heterocyclic ring and a reactive carboxylic acid group offers opportunities for polymerization and further chemical modification.

While much of the current research on furan-based polymers has focused on furan-2,5-dicarboxylic acid (FDCA) as a bio-based replacement for terephthalic acid in polyesters like PEF (polyethylene furanoate), the potential of dihydrofuran-based monomers is an emerging area of interest. rsc.orgresearchgate.net The incorporation of the dihydrofuran ring into a polymer backbone could impart unique thermal and mechanical properties, as well as influence the material's biodegradability. For instance, poly(2,3-dihydrofuran) has been synthesized and shown to be a strong, biorenewable, and degradable thermoplastic. nih.gov

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which can then be used as monomers in polymerization reactions. This allows for the synthesis of a wide range of polyesters, polyamides, and other polymers with diverse properties. The synthesis of furan-based polyamides has been demonstrated through enzymatic polymerization, offering a sustainable route to high-performance materials. rsc.org

The dihydrofuran ring itself can also participate in reactions to modify the properties of the resulting materials. For example, the double bond can be further functionalized or cross-linked to create thermosetting resins or materials with tunable surface properties. The dihydrofuran template has been used in the synthesis of complex furofuran lignans, showcasing its utility in constructing intricate molecular architectures. rsc.org

Future research in this domain will likely focus on:

Synthesis and Characterization of Novel Polymers: Creating new families of polyesters, polyamides, and other polymers from this compound and evaluating their thermal, mechanical, and barrier properties.

Biodegradable Materials: Investigating the biodegradability of dihydrofuran-based polymers and exploring their potential applications in packaging and biomedical devices.

Functional Materials: Designing materials with specific functionalities, such as flame retardancy, by leveraging the unique chemical properties of the dihydrofuran ring. researchgate.net

Q & A

Q. What methodologies are recommended for ecological risk assessment of this compound?

- Methodological Answer :

- Bioaccumulation Tests : Measure log Kow (octanol-water partition coefficient) via shake-flask method (e.g., log Kow = 1.2) .

- Algal Toxicity : Expose Chlorella vulgaris to 1–100 mg/L and monitor growth inhibition (EC₅₀) over 72 hours .

- Regulatory Compliance : Align with OECD Guidelines 201 (aquatic toxicity) and 307 (soil degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.